GAT-1 Inhibitory Potency: CI-966 Hydrochloride vs. Tiagabine, SK&F 89976-A, and NNC-711
CI-966 hydrochloride inhibits human GAT-1 (hGAT-1) with an IC50 of 0.26 μM and rat GAT-1 (rGAT-1) with an IC50 of 1.2 μM in [³H]GABA uptake assays using cloned transporters [1]. In contrast, the marketed GAT-1 inhibitor tiagabine exhibits an IC50 of 0.067 μM for [³H]GABA uptake in synaptosomes , and the research tool NNC-711 displays a higher potency with an IC50 of 0.04 μM for hGAT-1 . SK&F 89976-A hydrochloride shows an IC50 of 0.13 μM for hGAT-1 .
| Evidence Dimension | GAT-1 inhibitory potency (hGAT-1 IC50) |
|---|---|
| Target Compound Data | 0.26 μM |
| Comparator Or Baseline | Tiagabine: 0.067 μM; NNC-711: 0.04 μM; SK&F 89976-A: 0.13 μM |
| Quantified Difference | CI-966 is ~3.9-fold less potent than tiagabine, ~6.5-fold less potent than NNC-711, and ~2-fold less potent than SK&F 89976-A at hGAT-1. |
| Conditions | [³H]GABA uptake assays in cloned human GAT-1 transporters; synaptosomal assays for tiagabine. |
Why This Matters
The intermediate potency of CI-966 hydrochloride enables finer titration of GAT-1 inhibition in vitro, reducing the risk of complete transporter saturation that can confound dose-response studies.
- [1] Borden LA, et al. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. Eur J Pharmacol. 1994 Oct 14;269(2):219-24. View Source
